Bromochlorofluoromethane

Descripción general

Descripción

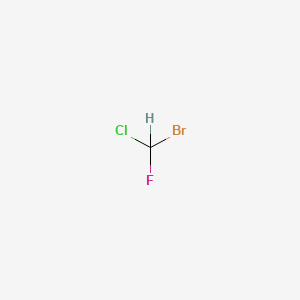

Bromochlorofluoromethane, also known as fluorochlorobromomethane, is a chemical compound with the formula CHBrClF. It is a trihalomethane derivative and one of the simplest stable chiral compounds. This compound is particularly useful for fundamental research in the field of chiral chemistry due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromochlorofluoromethane can be synthesized through various methods. One common approach involves the halogen exchange reaction, where a dihalomethane undergoes halogenation or fluorination under catalyzed conditions . Another method includes the reaction of chloroform with hydrogen fluoride, followed by bromination with elemental bromine at high temperatures (400-600°C) for a short duration .

Industrial Production Methods: Industrial production of this compound typically follows the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise temperature control to facilitate the halogen exchange and bromination reactions .

Análisis De Reacciones Químicas

Types of Reactions: Bromochlorofluoromethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various halogenated methanes, while oxidation and reduction can produce different organic compounds .

Aplicaciones Científicas De Investigación

Chiral Chemistry

Bromochlorofluoromethane is instrumental in chiral chemistry for studying the properties and behavior of chiral compounds. Its ability to exist as two enantiomers allows researchers to explore stereochemistry and enantiomer separation techniques. The compound's optical activity can be quantitatively measured using polarimetry, providing insights into its interactions with other chiral molecules .

Quantum Physics

Recent studies have investigated this compound's potential in experimental measurements of parity violation, a significant challenge in quantum physics. Research indicates that the S enantiomer may have a lower energy state compared to the R enantiomer by approximately , making it a valuable subject for further exploration in quantum mechanics .

Spectroscopy

The compound is utilized in high-resolution infrared and microwave spectroscopy to investigate molecular structures and interactions. Its unique spectral properties allow scientists to gain deeper insights into molecular dynamics and bonding characteristics .

Industrial Applications

This compound has found various applications within industrial processes:

| Application | Description |

|---|---|

| Refrigerants | Employed as a refrigerant due to its low boiling point, facilitating cooling processes. |

| Organic Synthesis | Acts as an intermediate in the synthesis of pharmaceuticals and other organic compounds. |

| Solvent | Utilized in chemical reactions that require specific conditions for optimal performance. |

The biological activity of this compound has been studied primarily concerning its toxicity. It is classified as a mildly toxic substance when inhaled, posing potential respiratory risks due to asphyxiation by air displacement. A notable case study published in the Journal of Environmental Science assessed the acute toxicity of this compound on laboratory mice, determining a lethal concentration (LC50) of approximately 5000 ppm for a 30-minute exposure period.

Case Study: Toxicological Assessment

In an experimental study assessing the acute toxicity of this compound, laboratory mice were exposed to varying concentrations of the compound. The results indicated significant respiratory distress at high exposure levels, highlighting the need for caution when handling this chemical:

- Study Reference: Journal of Environmental Science

- Findings: LC50 determined at approximately 5000 ppm for 30 minutes.

Research Findings on Stereochemistry

A recent study employing Vibrational Raman Optical Activity (VROA) techniques confirmed the absolute configurations of this compound enantiomers. This research provided critical insights into their distinct biological activities and safety measures for handling these compounds .

Mecanismo De Acción

The mechanism of action of bromochlorofluoromethane involves its interaction with various molecular targets and pathways. Due to its chiral nature, it can interact differently with enantiomers, leading to unique stereochemical outcomes. The compound’s effects are primarily studied in the context of its chemical reactions and interactions with other molecules .

Comparación Con Compuestos Similares

Bromochlorodifluoromethane: Used in fire extinguishers, this compound has a similar structure but with two fluorine atoms instead of one.

Bromofluoromethane: Another related compound, synthesized through different methods, including halogen exchange reactions.

Uniqueness: Bromochlorofluoromethane stands out due to its stability as a chiral compound and its utility in fundamental research. Its unique combination of bromine, chlorine, and fluorine atoms makes it particularly valuable for studying stereochemistry and quantum physics .

Actividad Biológica

Bromochlorofluoromethane (BCFM), with the chemical formula CHBrClF, is a chiral compound known for its unique structural and biological properties. This article explores its biological activity, focusing on its chiral nature, toxicity, and potential applications in various fields, supported by relevant data tables and case studies.

Chemical Structure and Chirality

This compound is characterized by a central carbon atom bonded to four different substituents: bromine (Br), chlorine (Cl), fluorine (F), and hydrogen (H). This arrangement makes BCFM a chiral molecule, meaning it has non-superimposable mirror images known as enantiomers. The presence of a chiral center allows BCFM to exhibit optical activity, which can be quantitatively measured using polarimetry techniques .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHBrClF |

| Molecular Weight | 173.38 g/mol |

| Boiling Point | 36.5 °C |

| Density | 1.56 g/cm³ |

| Chiral Center | Yes (at central carbon atom) |

Biological Activity and Toxicity

The biological activity of BCFM has been investigated primarily in terms of its toxicity and potential effects on human health. It is classified as a mildly toxic substance when inhaled, with potential to cause respiratory issues due to asphyxiation by air displacement .

Case Study: Toxicological Assessment

A study published in the Journal of Environmental Science assessed the acute toxicity of BCFM in laboratory settings. Mice exposed to high concentrations showed symptoms such as respiratory distress and lethargy. The lethal concentration (LC50) was determined to be approximately 5000 ppm for a 30-minute exposure period, indicating significant risk at elevated levels .

Applications in Industry

BCFM has found applications in various industrial processes, particularly in the manufacture of refrigerants and as an intermediate in organic synthesis. Its unique properties allow it to serve as a solvent and reactant in chemical reactions requiring specific stereochemistry.

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Refrigerants | Used as a refrigerant due to its low boiling point |

| Organic Synthesis | Acts as an intermediate in the synthesis of pharmaceuticals |

| Solvent | Utilized in various chemical reactions requiring specific conditions |

Research Findings

Recent research highlights the importance of understanding the stereochemistry of BCFM for its safe handling and application. A study utilizing Vibrational Raman Optical Activity (VROA) techniques confirmed the absolute configurations of BCFM enantiomers, providing insights into their distinct biological activities .

Key Findings:

- Enantiomeric Differences : The two enantiomers of BCFM exhibit different biological activities; one may be more toxic or have different reactivity profiles compared to the other.

- Environmental Impact : As a volatile organic compound (VOC), BCFM's environmental persistence raises concerns regarding its potential impact on air quality and human health.

Propiedades

IUPAC Name |

bromo-chloro-fluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClF/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKZSBSRKWVMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870651 | |

| Record name | 1-Chloro-1-fluoro-1-bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-98-6 | |

| Record name | Bromochlorofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochlorofluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1-fluoro-1-bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOCHLOROFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RH760PZ3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.